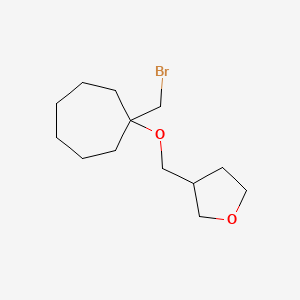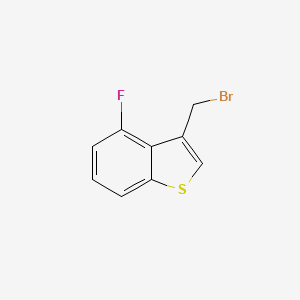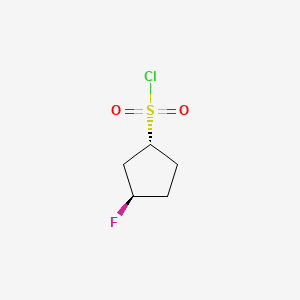
rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride: is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of a fluorine atom and a sulfonyl chloride group in the cyclopentane ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride typically involves the fluorination of a cyclopentane derivative followed by the introduction of the sulfonyl chloride group. One common method includes the reaction of cyclopentane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions. The resulting fluorocyclopentane is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of microreactors can also be employed to achieve efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom in the cyclopentane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,3R)-3-aminomethyl-3-fluorocyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3R)-3-phenylcyclobutane-1-sulfonyl chloride
Comparison: rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in the cyclopentane ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, rac-(1R,3R)-3-aminomethyl-3-fluorocyclopentane-1-carboxylic acid hydrochloride lacks the sulfonyl chloride group, which significantly alters its chemical behavior and applications. Similarly, rac-(1R,3R)-3-phenylcyclobutane-1-sulfonyl chloride has a phenyl group instead of a fluorine atom, leading to different reactivity and uses.
Eigenschaften
Molekularformel |
C5H8ClFO2S |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-2-1-4(7)3-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
SKSMWASLDSBCBB-RFZPGFLSSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H]1F)S(=O)(=O)Cl |
Kanonische SMILES |
C1CC(CC1F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


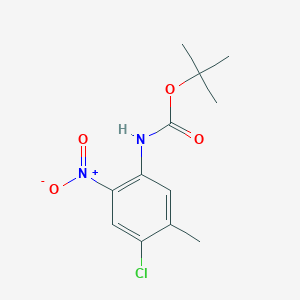
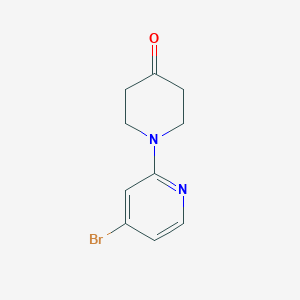
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
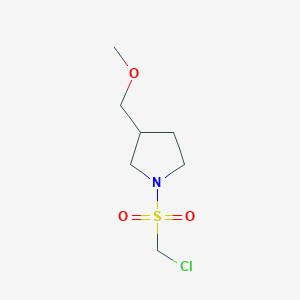
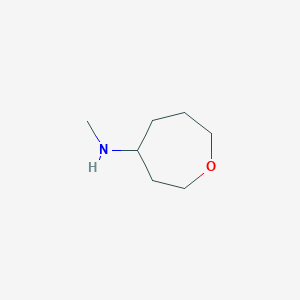

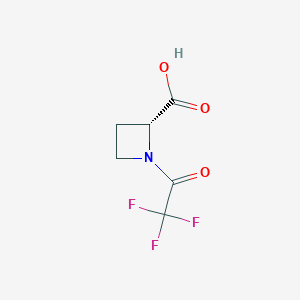
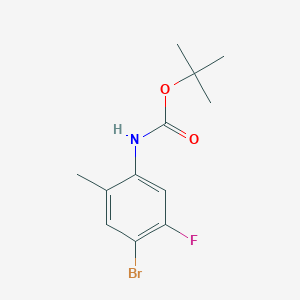
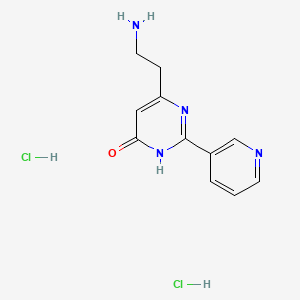
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)

